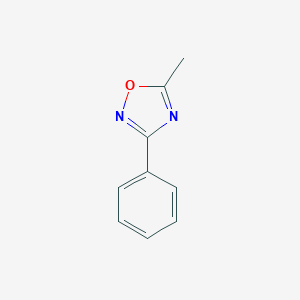

5-Methyl-3-phenyl-1,2,4-oxadiazole

説明

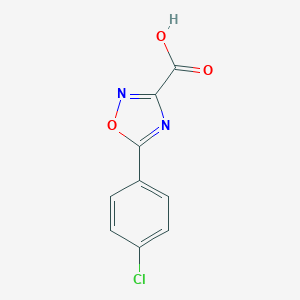

5-Methyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the empirical formula C9H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including this compound, has been a subject of interest in many research studies . For instance, one study reported the selective methylation of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular weight of this compound is 160.17 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C9H8N2O, and its molecular weight is 160.17 .科学的研究の応用

Therapeutic Applications

1,3,4-Oxadiazole derivatives, including 5-Methyl-3-phenyl-1,2,4-oxadiazole, have been identified as compounds with significant therapeutic potential. These compounds exhibit a wide range of bioactivities due to their unique structural features, which facilitate effective binding with various enzymes and receptors through multiple weak interactions. This interaction spectrum enables these derivatives to act as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others, underscoring their immense developmental value in medicinal chemistry. Research has consistently shown the versatility of 1,3,4-oxadiazole-based compounds in treating different ailments, contributing significantly to the field of drug development (Verma et al., 2019).

Synthesis and Pharmacological Roles

The synthesis methods for 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been innovated over the years to develop new medicinal entities for numerous diseases. These advancements underline the critical role of 1,3,4-oxadiazole rings in creating bioactive molecules with significant therapeutic implications. The diverse pharmacological activities of oxadiazole derivatives, including their antibacterial, anti-inflammatory, and anticancer effects, highlight the compound's broad application scope in developing safer and more effective therapeutic agents (Nayak & Poojary, 2019).

Metal-Ion Sensing Applications

Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, are pivotal in the synthesis of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These molecules are extensively used in developing fluorescent frameworks for metal-ion sensing, highlighting their versatility beyond pharmacological applications. The ability of 1,3,4-oxadiazole derivatives to serve as effective chemosensors for metal ions showcases their importance in fields such as analytical chemistry, environmental monitoring, and material science (Sharma, Om, & Sharma, 2022).

Safety and Hazards

将来の方向性

The future directions for the research and development of 5-Methyl-3-phenyl-1,2,4-oxadiazole and similar compounds could involve the design and synthesis of novel 1,2,4-oxadiazole derivatives with excellent agricultural activities . Additionally, the discovery of new molecules with potential biological effects is one of the most important aspects in the development of medicine and agriculture .

作用機序

Target of Action

5-Methyl-3-phenyl-1,2,4-oxadiazole is a type of heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites . These targets play a crucial role in infectious diseases, and the compound’s interaction with them can lead to their inhibition or destruction .

Mode of Action

It is known that the compound interferes with the growth and pathogenicity of certain bacteria by disrupting pathways associated with bacterial virulence . This includes the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .

Biochemical Pathways

This compound affects several biochemical pathways. As mentioned earlier, it interferes with the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These pathways are crucial for the survival and virulence of bacteria. By disrupting these pathways, the compound inhibits the growth and pathogenicity of the bacteria .

Pharmacokinetics

It is known that the compound is non-toxic to mice at a concentration of 100 mg/kg , suggesting that it may have favorable bioavailability and safety profiles.

Result of Action

The result of the action of this compound is the inhibition of the growth and pathogenicity of certain bacteria . This is achieved by disrupting various biochemical pathways associated with bacterial virulence . The compound’s antibacterial effects have been demonstrated against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

特性

IUPAC Name |

5-methyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLZUXQTZOCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152599 | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198-98-7 | |

| Record name | Phenylmethyloxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenyl-1,2,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ATY54BLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What happens to 5-methyl-3-phenyl-1,2,4-oxadiazole upon irradiation in the presence of nucleophiles?

A1: When exposed to UV light, this compound undergoes a ring-opening reaction, specifically a heterolytic cleavage of the oxygen-nitrogen (O−N) bond within the oxadiazole ring []. This generates reactive intermediates that can be trapped by nucleophiles present in the reaction mixture. The research by [] demonstrates that when these nucleophiles are nitrogen-containing species, like primary amines or hydrazines, they react with the photolytically generated intermediates to ultimately form 1,2,4-triazole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)

![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)

![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)